Enthalpy of Formation: Hydrazinyl Radical vs. Aminyl Radical
The standard enthalpy of formation (ΔfH° at 0 K) of the hydrazinyl radical is 234.76 ± 0.69 kJ mol⁻¹ [1], whereas the aminyl radical (NH2•) has a ΔfH°(0 K) of 188.92 ± 0.11 kJ mol⁻¹ [2]. Both values are taken from the same version (1.128) of the Active Thermochemical Tables, ensuring a direct, internally consistent comparison.
| Evidence Dimension | Standard enthalpy of formation at 0 K |
|---|---|
| Target Compound Data | 234.76 ± 0.69 kJ mol⁻¹ |
| Comparator Or Baseline | Aminyl radical (NH2•): 188.92 ± 0.11 kJ mol⁻¹ |
| Quantified Difference | 45.84 kJ mol⁻¹ (≈11.0 kcal mol⁻¹) higher for hydrazinyl |
| Conditions | Gas phase; ATcT version 1.128 |
Why This Matters
An 11 kcal mol⁻¹ difference in ΔfH° alters equilibrium constants by orders of magnitude at combustion temperatures, making the choice of radical species critical for accurate thermodynamic cycle calculations.
- [1] Active Thermochemical Tables, Hydrazino (NH2NH), version 1.128, ATcT ID: 13598-46-4*0. ΔfH°(0 K) = 234.76 ± 0.69 kJ mol⁻¹. View Source
- [2] Active Thermochemical Tables, Amidogen (NH2), version 1.128, ATcT ID: 13770-40-6*0. ΔfH°(0 K) = 188.92 ± 0.11 kJ mol⁻¹. View Source
